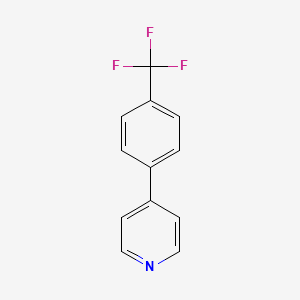

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Materials Chemistry

The pyridine ring, a six-membered heteroaromatic compound structurally analogous to benzene (B151609) with one nitrogen atom, is a cornerstone of modern organic chemistry. nih.gov Its derivatives are among the most extensively utilized scaffolds in the design and synthesis of new molecules, particularly in medicinal chemistry. nih.govresearchgate.net The presence of the nitrogen atom makes the pyridine ring electron-deficient, which influences its reactivity, favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This unique electronic nature, combined with its ability to improve water solubility, makes the pyridine scaffold a "privileged scaffold" in drug discovery, appearing in a wide array of FDA-approved drugs. researchgate.net

Beyond pharmaceuticals, pyridine and its derivatives have found diverse applications in materials science. nih.gov They serve as crucial ligands for organometallic compounds and are used in asymmetric catalysis. nih.gov The distinct electronic and structural characteristics of the pyridine ring allow for the synthesis of conjugated systems, polymers, and coordination complexes with tunable electronic and optical properties. nbinno.com These advanced materials are integral to the development of next-generation technologies, including organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nbinno.com The adaptability of the pyridine nucleus as a starting point for structural modifications ensures its continued relevance in both fundamental research and applied technology. researchgate.net

Role of Trifluoromethyl Substituents in Molecular Design and Electronic Modulation

The trifluoromethyl (CF₃) group is a unique and powerful substituent in molecular design, valued for its profound impact on a molecule's physicochemical properties. mdpi.comnih.gov One of its most defining features is its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.commdpi.com This property significantly alters the electronic landscape of aromatic rings to which it is attached, a strategy frequently employed to enhance the efficacy of drug candidates. mdpi.com

The introduction of a CF₃ group can dramatically influence a molecule's biological and physical characteristics. Key effects include:

Enhanced Lipophilicity : The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a molecule's ability to permeate biological membranes. mdpi.comnih.gov

Metabolic Stability : Replacing a hydrogen atom with a CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com

Binding Affinity : The strong electron-withdrawing effect of the CF₃ group can enhance electrostatic and hydrogen bonding interactions with biological targets. Its size, which is larger than a methyl group, can also lead to improved hydrophobic interactions, potentially increasing binding affinity and selectivity. mdpi.com

These properties are strategically leveraged by chemists to fine-tune the characteristics of a lead compound, transforming it into a viable drug candidate. nih.govdntb.gov.ua The CF₃ group's combination of high electronegativity, steric bulk, and lipophilicity makes it an invaluable tool for electronic modulation in molecular design. mdpi.com

| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) |

| van der Waals Radius (Å) | 1.20 | 2.00 | 2.44 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.98 (Fluorine) |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |

| Lipophilicity (Hansch parameter, π) | 0.00 | 0.56 | 0.88 |

This table provides a comparative overview of the key physicochemical properties of the trifluoromethyl group relative to hydrogen and methyl groups.

Overview of 4-(4-(Trifluoromethyl)Phenyl)Pyridine as a Versatile Heterocyclic Building Block

This compound emerges as a highly useful heterocyclic building block by combining the advantageous features of both the pyridine scaffold and the trifluoromethyl substituent. nih.gov This specific arrangement—a trifluoromethyl group on a phenyl ring which is, in turn, attached to a pyridine ring at the 4-position—creates a molecule with distinct electronic and structural properties that are valuable in synthetic chemistry.

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a CF₃ group. nih.govresearchgate.net As a building block, this compound provides a pre-functionalized, rigid core structure. It can be utilized in cross-coupling reactions and other synthetic transformations to construct more complex molecules for applications in agrochemicals, pharmaceuticals, and materials science. researchgate.netjst.go.jp For instance, trifluoromethylpyridine moieties have been incorporated into commercialized agrochemicals like the insecticide flonicamid and the herbicide pyroxsulam. nih.govjst.go.jp The combination of the polar, H-bond accepting pyridine nitrogen with the lipophilic, metabolically stable, and electron-withdrawing trifluoromethylphenyl group makes this compound a versatile starting material for creating novel molecules with tailored properties. researchgate.net

| Property | Value |

| Chemical Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | Approx. 295-297 °C |

| Melting Point | 85-89 °C |

| SMILES | c1cc(ccc1-c2ccncc2)C(F)(F)F |

| InChI Key | FBOZUPJYQJPRTB-UHFFFAOYSA-N |

This table summarizes the key chemical and physical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRYMRLOBCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346681 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-88-4 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Pyridine and Its Structural Analogues

Classical Condensation Strategies

Classical condensation reactions represent some of the earliest and most fundamental approaches to pyridine (B92270) ring synthesis. These methods typically involve the formation of the pyridine core from acyclic precursors through a series of condensation and cyclization steps.

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form pyridine rings. wikipedia.org While the classical Chichibabin reaction is a powerful tool, modifications have been developed to improve yields, expand substrate scope, and control regioselectivity. researchgate.net

One notable application of a modified Chichibabin synthesis in the formation of a structural analogue of the target compound is the synthesis of 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine. researchgate.net This synthesis was achieved through the reaction of 4-(4-nitrophenoxy)-acetophenone with 4-trifluoromethyl-benzaldehyde in the presence of ammonia, followed by a reduction step. researchgate.net This example demonstrates the utility of the Chichibabin reaction in constructing highly substituted pyridine rings bearing a 4-(trifluoromethyl)phenyl group. The reaction conditions for modified Chichibabin reactions can vary, with some protocols employing elevated temperatures and pressures, while others utilize catalysts to proceed under milder conditions. googleapis.com

Table 1: Examples of Modified Chichibabin Reactions for Substituted Pyridine Synthesis This table is generated based on available data and principles of the Chichibabin reaction.

| Reactant 1 | Reactant 2 | Nitrogen Source | Product | Reference |

| Aldehyde/Ketone | α,β-Unsaturated Carbonyl | Ammonia | Substituted Pyridine | wikipedia.org |

| 4-(4-nitrophenoxy)-acetophenone | 4-trifluoromethyl-benzaldehyde | Ammonia | 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-nitrophenoxy)phenyl]pyridine | researchgate.net |

A highly effective strategy for the synthesis of trifluoromethylated pyridines involves the construction of the pyridine ring from building blocks that already contain the trifluoromethyl group. researchgate.net This approach offers a direct and often regioselective route to the desired products. A number of trifluoromethyl-containing building blocks are commonly employed in these cyclocondensation reactions. researchgate.net

Commonly used trifluoromethylated building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride researchgate.net

These building blocks can be reacted with a variety of partners, such as enamines, enolates, and other carbon-nitrogen synthons, to construct the pyridine ring. For example, the synthesis of 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones has been reported, which serve as valuable intermediates for further functionalization. mdpi.com The choice of solvent and base can significantly influence the outcome and yield of these reactions. mdpi.com

Table 2: Common Trifluoromethylated Building Blocks for Pyridine Synthesis This table is generated based on available data.

| Building Block | Chemical Formula | Typical Application | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | Synthesis of trifluoromethyl-substituted pyridones and pyridines | researchgate.net |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | Synthesis of trifluoromethyl-substituted pyridones | researchgate.net |

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Source of a trifluoroacetyl group in condensation reactions | researchgate.net |

| 2,2,2-trifluoroacetyl chloride | C2ClF3O | Acylating agent to introduce the trifluoroacetyl group | researchgate.net |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of 4-(4-(trifluoromethyl)phenyl)pyridine and its analogues is no exception. These methods often provide milder reaction conditions, higher functional group tolerance, and greater synthetic efficiency compared to classical approaches.

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst in organic synthesis. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org These reactions often proceed through the formation of radical intermediates. For instance, a facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines in high yields using an FeCl3 catalyst. rsc.org Another approach involves the iron-catalyzed cyclization of ketoxime carboxylates and N,N-dialkylanilines for the modular synthesis of diverse pyridines. acs.org While a direct synthesis of this compound using this method has not been explicitly detailed in the provided sources, the broad substrate scope of these reactions suggests their potential applicability.

Table 3: Examples of Iron-Catalyzed Pyridine Synthesis This table is generated based on available data.

| Reactants | Catalyst | Product Type | Reference |

| Ketoxime acetates and aldehydes | FeCl3 | 2,4,6-Triarylsubstituted symmetrical pyridines | rsc.org |

| Ketoxime carboxylates and N,N-dialkylanilines | Iron(II) catalyst | 2,4-Disubstituted and 2,4,6-trisubstituted pyridines | acs.org |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of aryl-pyridines. The two most prominent examples are the Suzuki and Stille cross-coupling reactions.

The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this could involve the coupling of 4-pyridylboronic acid with 1-bromo-4-(trifluoromethyl)benzene, or conversely, the coupling of 4-bromopyridine (B75155) with (4-(trifluoromethyl)phenyl)boronic acid. The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

The Stille coupling , on the other hand, utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. wikipedia.org While organotin reagents are often highly toxic, they are also air and moisture stable, and the reaction conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.orgthermofisher.com The synthesis of this compound via a Stille coupling would typically involve the reaction of a 4-halopyridine with a (4-(trifluoromethyl)phenyl)stannane, or vice versa, in the presence of a palladium catalyst.

Table 4: Comparison of Suzuki and Stille Cross-Coupling Reactions for Aryl-Pyridine Synthesis This table is generated based on available data.

| Reaction | Organometallic Reagent | Organohalide | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Aryl or pyridyl halide | Palladium complex | Low toxicity of boron reagents, stable reagents | Requires a base for activation |

| Stille Coupling | Organotin (e.g., stannane) | Aryl or pyridyl halide | Palladium complex | Mild reaction conditions, high functional group tolerance | High toxicity of tin reagents |

A more recent and innovative approach to pyridine synthesis involves the aerobic activation of C-N bonds. This strategy is inspired by autoxidation processes and utilizes molecular oxygen as the sole oxidant, making it an environmentally attractive, transition-metal-free method. rsc.org A dioxygen-induced C-N bond activation of primary alkyl amines has been demonstrated for the synthesis of pyridines and quinolines. rsc.org This transformation broadens the applicability of different types of ketones as substrates. While specific examples for the synthesis of this compound are not provided in the search results, the general methodology presents a promising avenue for future synthetic explorations in this area.

Reductive Cyclization and Tandem Reaction Approaches

Recent advances in synthetic organic chemistry have led to the development of elegant and efficient methods for pyridine ring formation. These include reductive cyclization strategies and acid-catalyzed tandem reactions, which offer modular access to polysubstituted pyridines from readily available starting materials.

A notable method for the synthesis of trifluoromethyl-substituted pyridines is the reductive cyclization of O-acyl oximes. orgsyn.org This approach utilizes a reductive system based on ammonium (B1175870) iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4) to facilitate the N-O bond cleavage of oximes, which in turn promotes the assembly of the pyridine ring. orgsyn.org This protocol has been successfully applied to the synthesis of 4,6-bis(trifluoromethyl)pyridines from O-acyl oximes and hexafluoroacetylacetone. orgsyn.org

The reaction is characterized by its use of easily accessible starting materials, broad functional group compatibility, good yields, and high regio- and chemo-selectivity. orgsyn.org The process involves the NH4I/Na2S2O4-mediated reductive formation of the pyridine ring, providing a modular route to pharmacologically relevant fluorinated pyridines. orgsyn.org While this specific method has been detailed for 4,6-bis(trifluoromethyl)pyridines, its principles can be extended to the synthesis of other trifluoromethyl-substituted pyridine structures.

Table 1: NH4I/Na2S2O4-Mediated Reductive Formation of 4,6-bis(trifluoromethyl)pyridines

| Entry | O-Acyl Oxime | Product | Yield (%) |

| 1 | Acetophenone O-acetyl oxime | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 85 |

| 2 | 4-Methylacetophenone O-acetyl oxime | 2-(p-Tolyl)-4,6-bis(trifluoromethyl)pyridine | 82 |

| 3 | 4-Methoxyacetophenone O-acetyl oxime | 2-(4-Methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine | 78 |

| 4 | 4-Chloroacetophenone O-acetyl oxime | 2-(4-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine | 88 |

Acid-catalyzed tandem reactions provide another efficient route to substituted pyridine derivatives. A one-pot, acid-catalyzed tandem reaction has been developed for the synthesis of pyridine derivatives from enones and primary amines without the need for metallic reagents or external oxidants. rsc.org This reaction proceeds through a C=C bond cleavage of the enone via a "masked" reverse Aldol reaction, and a C(sp3)–N bond cleavage of the primary amine, which serves as the nitrogen source for the pyridine ring assembly. rsc.org

This methodology demonstrates high yields and excellent functional group tolerance, making it a versatile tool for the synthesis of a variety of substituted pyridines. rsc.org Although the synthesis of trifluoromethyl-substituted pyridines was not explicitly detailed in the primary report, the broad applicability of this reaction suggests its potential for the construction of such analogues by employing appropriately trifluoromethylated enone or amine starting materials. The reaction of an enone with a primary amine under acidic conditions initiates a cascade of reactions, including Michael addition, intramolecular cyclization, and subsequent aromatization to furnish the pyridine ring.

Industrial Synthesis and Scalability Considerations for Trifluoromethylpyridines

The large-scale production of trifluoromethylpyridines is crucial for their application in the agrochemical and pharmaceutical industries. Two primary methods dominate the industrial landscape: vapor-phase chlorination/fluorination and the utilization of trifluoromethyl building blocks in cyclo-condensation reactions. nih.gov

A well-established industrial approach for the synthesis of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), involves the high-temperature vapor-phase chlorination followed by fluorination of picoline precursors. nih.govgoogle.com This process is typically carried out at temperatures exceeding 300°C and often employs transition metal-based catalysts. nih.gov

For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be produced by the liquid-phase chlorination of 2-chloro-5-methylpyridine. Subsequent vapor-phase fluorination of this intermediate yields 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov A simultaneous vapor-phase reaction offers the advantage of producing 2-chloro-5-(trifluoromethyl)pyridine in a single step. nih.gov The degree of chlorination on the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature, though the formation of some multi-chlorinated byproducts is often unavoidable. nih.gov

Table 2: Representative Products and Yields from Vapor-Phase Synthesis

| Starting Material | Major Product | Typical Yield (%) |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Good |

| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | High |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High |

An alternative and widely used industrial strategy is the construction of the pyridine ring from a trifluoromethyl-containing building block through a cyclo-condensation reaction. nih.gov This method involves the molecular assembly of the pyridine ring from smaller, fluorinated precursors.

Commonly employed trifluoromethyl-containing building blocks include:

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks can be reacted with other components, such as enamines or enones, to construct the desired trifluoromethyl-substituted pyridine core. For example, the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones as trifluoromethyl building blocks reacting with β-enamino esters or β-enamino ketones, has been shown to produce polysubstituted trifluoromethylpyridine derivatives in good yields under mild conditions. nih.gov This approach offers high atom economy and utilizes readily available starting materials. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 4 Trifluoromethyl Phenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H and ¹³C NMR spectra of 4-(4-(trifluoromethyl)phenyl)pyridine are predicted to show distinct signals corresponding to the protons and carbons of its two aromatic rings.

Proton (¹H) NMR: The ¹H NMR spectrum will display signals for the pyridine (B92270) and phenyl protons. The pyridine ring protons, being in a heteroaromatic system, typically appear in the downfield region. The protons ortho to the nitrogen (H-2, H-6) are expected to resonate at a lower field than the protons meta to the nitrogen (H-3, H-5) due to the deshielding effect of the electronegative nitrogen atom. The protons of the trifluoromethylphenyl ring will also present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl ring will show four distinct signals, with the carbon attached to the CF₃ group (C-4') and the carbon attached to the pyridine ring (C-1') having characteristic chemical shifts. The pyridine ring will also exhibit three distinct signals for its carbon atoms (C-2/6, C-3/5, and C-4). Theoretical calculations for a similar compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), support the assignment of these carbon environments. researchgate.net

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H-2, H-6 | ~8.7 (d) | ~150.5 |

| Pyridine H-3, H-5 | ~7.5 (d) | ~121.5 |

| Phenyl H-2', H-6' | ~7.8 (d) | ~127.0 |

| Phenyl H-3', H-5' | ~7.7 (d) | ~126.0 (q) |

| Pyridine C-4 | - | ~148.0 |

| Phenyl C-1' | - | ~141.0 |

| Phenyl C-4' | - | ~130.0 (q) |

| CF₃ | - | ~124.0 (q) |

Note: The predicted values are based on typical chemical shifts for 4-substituted pyridines and 4-substituted trifluoromethylbenzenes. 'd' denotes a doublet and 'q' denotes a quartet.

Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally informative tool. biophysics.org The ¹⁹F nucleus is highly sensitive (100% natural abundance, spin I = ½), and its chemical shifts are spread over a wide range, making it very sensitive to the local electronic environment. biophysics.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a trifluoromethyl group on a benzene ring typically appears around -63 ppm relative to CFCl₃. colorado.edu This distinct signal confirms the presence and electronic environment of the CF₃ group within the molecule.

Vibrational Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the aromatic C=C and the pyridine C=N bonds will appear in the 1600-1400 cm⁻¹ range. These bands are characteristic of the aromatic rings themselves. nih.gov

C-F stretching: The most intense bands in the spectrum are likely to be the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. Studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine show strong absorptions in this area. researchgate.net

Ring bending/deformation: Out-of-plane C-H bending and ring deformation vibrations will be present in the fingerprint region below 1000 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. While C-F stretching vibrations are strong in the IR spectrum, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. Expected key signals include:

Ring stretching: Symmetric "breathing" modes of the phenyl and pyridine rings are expected to be strong in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will also be visible in the 3100-3000 cm⁻¹ region.

CF₃ vibrations: Vibrations associated with the trifluoromethyl group, such as symmetric stretching and deformation modes, will also be present. researchgate.net

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic Ring (C=C, C=N) Stretch | 1610, 1580, 1480, 1410 | 1610, 1580 |

| Asymmetric C-F Stretch | ~1320 (very strong) | ~1320 (weak) |

| Symmetric C-F Stretch | ~1170, ~1130 (strong) | ~1170, ~1130 (medium) |

| Aromatic C-H Out-of-Plane Bend | ~840 | - |

Note: Expected wavenumbers are based on data from similar aromatic pyridine and trifluoromethylphenyl compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (Molecular Formula: C₁₂H₈F₃N), the calculated molecular weight is approximately 223.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 223. The fragmentation pattern would likely involve the cleavage of the bond between the two aromatic rings, which is a common fragmentation pathway for biaryl systems. This would lead to characteristic fragment ions. Potential major fragments could include:

X-ray Diffraction Studies for Solid-State Molecular Architectures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles.

For a compound like this compound, an X-ray diffraction study would reveal the crystal system, space group, and unit cell dimensions. A key structural parameter of interest would be the dihedral angle between the pyridine and the trifluoromethyl-substituted phenyl rings. This angle is crucial as it dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic and photophysical properties. The packing of molecules in the crystal lattice, governed by intermolecular interactions such as π-π stacking, C-H···N, or C-H···F hydrogen bonds, would also be elucidated, providing insights into the supramolecular architecture.

A representative data table for such an analysis would typically include:

| Parameter | Value |

| Chemical Formula | C₁₂H₈F₃N |

| Formula Weight | 223.19 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

Electronic Absorption (UV-Vis) Spectroscopy and Theoretical Simulation

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, provides characteristic absorption maxima (λmax) that are indicative of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic pyridine and phenyl rings. The position and intensity of these bands would be sensitive to the electronic nature of the substituents and the degree of conjugation between the rings.

Theoretical simulations, often performed using Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool to complement experimental UV-Vis spectra. These calculations can predict the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved (e.g., HOMO, LUMO). This allows for a detailed assignment of the experimentally observed absorption bands to specific electronic transitions within the molecule.

A typical data table summarizing experimental and theoretical UV-Vis data would look like this:

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (e.g., HOMO→LUMO) |

| e.g., Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| e.g., Acetonitrile | Data not available | Data not available | Data not available | Data not available |

Despite extensive searches, specific experimental or calculated data for these analyses of this compound are not available in the public domain at this time.

Computational and Theoretical Investigations of 4 4 Trifluoromethyl Phenyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are frequently employed to optimize molecular geometries and calculate various electronic properties. ajchem-a.commdpi.com

A critical step in computational studies is the validation of the chosen theoretical model. This is typically achieved by comparing the computationally optimized molecular geometry with experimental data, most commonly obtained from X-ray diffraction (XRD) studies. mdpi.comnih.gov For molecules like 4-(4-(Trifluoromethyl)phenyl)pyridine, key parameters for comparison include the bond lengths of the C-C and C-N bonds within the aromatic rings, the C-C bond connecting the two rings, the C-F and C-C bonds of the trifluoromethyl group, and the inter-ring dihedral angle.

The reliability of the DFT method is confirmed when the calculated parameters show good agreement with experimental values. mdpi.com Studies on similar pyridine (B92270) derivatives have established that discrepancies in bond lengths of 0.01–0.02 Å and deviations in bond angles of 1–2° are indicative of a high-quality theoretical model. nih.gov The correlation between theoretical and experimental data often yields a high correlation coefficient (R² > 0.9), further validating the computational approach. nih.gov

Table 1: Representative Comparison of DFT-Calculated and Experimental Structural Parameters for a Biphenyl-like Linkage

| Parameter | Bond/Angle | DFT Calculated Value (B3LYP) | Typical Experimental Value (XRD) |

| Bond Length | Pyridine Ring C-N | ~1.34 Å | ~1.35 Å |

| Pyridine Ring C-C | ~1.39 Å | ~1.40 Å | |

| Phenyl Ring C-C | ~1.40 Å | ~1.41 Å | |

| Inter-ring C-C | ~1.48 Å | ~1.49 Å | |

| CF₃ Group C-C | ~1.50 Å | ~1.51 Å | |

| CF₃ Group C-F | ~1.34 Å | ~1.35 Å | |

| Bond Angle | Pyridine Ring C-N-C | ~117° | ~116.5° |

| Phenyl Ring C-C-C | ~120° | ~120° | |

| Dihedral Angle | Phenyl-Pyridine | ~30-40° | ~30-40° |

Note: The values in the table are representative for similar molecular structures and illustrate the typical level of agreement between theoretical and experimental data.

The distribution of charge within a molecule is described by its dipole moment (µ), while its response to an external electric field is quantified by its polarizability (α). These properties are crucial for understanding intermolecular interactions and the non-linear optical (NLO) potential of a molecule. ijcrt.orgresearchgate.net DFT calculations are a reliable method for determining these parameters. researchgate.net

Table 2: Calculated Electronic Properties of Pyridine and Related Derivatives

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (esu) |

| Pyridine | MP2 | 2.22 D | - |

| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.24 D | 14.61 x 10⁻²⁴ esu |

| 4-Bromoanilinium Perchlorate | B3LYP | 13.50 D | 20.50 x 10⁻²⁴ esu |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The character, energy, and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. semanticscholar.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. libretexts.org The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the region for nucleophilic attack. semanticscholar.org

In this compound, computational studies on similar aromatic systems suggest that the HOMO is primarily localized on the electron-rich phenyl ring system. mdpi.com In contrast, the LUMO is expected to be distributed mainly over the electron-deficient pyridine ring, influenced by the electronegative nitrogen atom. mdpi.com This separation of the frontier orbitals indicates an intramolecular charge transfer (ICT) character upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov

This energy gap is directly related to the lowest energy electronic transition of the molecule, which can often be observed using UV-Vis spectroscopy. The calculated energy gap from DFT provides a theoretical basis for understanding the molecule's electronic absorption spectrum. For related aromatic and heterocyclic compounds, these energy gaps typically fall in the range of 4 to 5 eV. scirp.org

Table 3: Representative Frontier Orbital Energies and Energy Gaps

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline (Benzo[b]pyridine) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.297 | -1.810 | 4.487 |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.574 | -2.093 | 4.481 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide for predicting intermolecular interactions and sites for electrophilic or nucleophilic attack. ajchem-a.com

The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are favorable sites for electrophilic attack. wolfram.com Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the pyridine ring and the region around the electron-withdrawing trifluoromethyl group are expected to exhibit positive potential, making them potential sites for nucleophilic interactions. researchgate.netwolfram.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. This approach allows for the quantitative assessment of electron density transfer between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. uni-muenchen.de

In this compound, NBO analysis would reveal significant intramolecular charge transfer and hyperconjugative interactions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to induce substantial charge delocalization from the phenyl and pyridine rings. Key interactions would likely involve the delocalization of π-electrons from the aromatic rings to the antibonding orbitals associated with the C-C and C-N bonds, as well as the C-F bonds of the trifluoromethyl group.

Table 1: Key Donor-Acceptor Interactions Investigated by NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Significance in this compound |

|---|---|---|---|

| π(C=C) of Phenyl Ring | π*(C=C) of Pyridine Ring | π → π* | High, indicating significant conjugation between the rings. |

| π(C=C) of Pyridine Ring | π*(C=C) of Phenyl Ring | π → π* | High, indicating significant conjugation between the rings. |

| n(N) of Pyridine Ring | σ*(C-C) of Phenyl Ring | n → σ* | Moderate, contributing to the stability of the C-C bond linking the rings. |

Theoretical Prediction of Spectroscopic Signatures (Vibrational and Electronic)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules, including their vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. uit.noajchem-a.com

Vibrational Spectroscopy: Theoretical vibrational analysis is typically performed by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net The calculated frequencies can be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of the pyridine and phenyl rings, as well as the vibrations of the trifluoromethyl group. For instance, the C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings would appear in the 1600-1400 cm⁻¹ range. The C-F stretching modes of the CF₃ group are typically strong and appear in the 1350-1100 cm⁻¹ region.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of a molecule. These calculations provide insights into the nature of electronic transitions, such as π → π* and n → π* transitions.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and pyridine rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The HOMO is likely to be distributed over the phenyl and pyridine rings, while the LUMO may have significant contributions from the pyridine ring and the trifluoromethylphenyl moiety due to the electron-withdrawing nature of the CF₃ group. TD-DFT calculations on similar aromatic compounds have shown good agreement with experimental spectra. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Wavenumber/Wavelength Range | Assignment |

|---|---|---|

| FT-IR / Raman | 3100-3000 cm⁻¹ | Aromatic C-H stretching |

| FT-IR / Raman | 1600-1400 cm⁻¹ | Aromatic C=C and C=N stretching |

| FT-IR / Raman | 1350-1100 cm⁻¹ | C-F stretching (CF₃ group) |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their NLO properties, such as the first-order hyperpolarizability (β). researchgate.netfrontiersin.org

The NLO response of a molecule is related to its ability to polarize in the presence of an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer (ICT) often exhibit high NLO activity. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

For this compound, the presence of the electron-donating pyridine ring and the electron-withdrawing trifluoromethylphenyl group creates a "push-pull" system that can enhance ICT and lead to a significant NLO response. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. researchgate.net

Table 3: Calculated NLO Properties for Related Phenylpyridine Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| 2-Phenylpyridine | B3LYP/6-31++G(d,p) | - | - | 456.7 researchgate.net |

| Fluoro-2-phenylpyridines | B3LYP/6-31++G(d,p) | - | 138.77-141.94 | up to 650.02 researchgate.net |

| Fluoro-3-phenylpyridines | B3LYP/6-31++G(d,p) | - | 134.99-136.86 | - |

| Fluoro-4-phenylpyridines | B3LYP/6-31++G(d,p) | - | 135.22-136.74 | - |

Thermodynamic Properties and Stability Studies

Computational methods can provide valuable information about the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These properties are crucial for understanding the stability and reactivity of a compound. DFT calculations, combined with statistical thermodynamics, can be used to predict these properties with reasonable accuracy.

The stability of this compound can be assessed by calculating its enthalpy of formation. A more negative enthalpy of formation indicates greater thermodynamic stability. A thermochemical and theoretical study of phenylpyridine isomers provides experimental and calculated enthalpies of formation for 2-, 3-, and 4-phenylpyridine (B135609). umsl.eduresearchgate.net The experimental gas-phase enthalpy of formation for 4-phenylpyridine is 240.0 ± 3.3 kJ·mol⁻¹. umsl.eduresearchgate.net

The introduction of a trifluoromethyl group on the phenyl ring is expected to significantly alter the thermodynamic properties. The strong C-F bonds in the CF₃ group generally lead to a more negative enthalpy of formation, thus increasing the thermodynamic stability of the molecule. Computational studies on fluorinated compounds have been used to critically evaluate their enthalpies of formation. nih.gov

Table 4: Experimental Gas-Phase Enthalpies of Formation for Phenylpyridine Isomers

| Isomer | Enthalpy of Formation (ΔfH°(g)) (kJ·mol⁻¹) |

|---|---|

| 2-Phenylpyridine | 228.3 ± 5.8 umsl.eduresearchgate.net |

| 3-Phenylpyridine | 240.9 ± 5.5 umsl.eduresearchgate.net |

Solvent Effects and Continuum Solvation Models in Computational Chemistry

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for the effects of a solvent without explicitly modeling individual solvent molecules. nih.gov In the PCM approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant.

The use of a continuum solvation model allows for the calculation of molecular properties, such as geometries, electronic spectra, and thermodynamic properties, in different solvent environments. For this compound, the solvent polarity is expected to have a notable effect on its electronic properties due to its significant dipole moment.

For example, the UV-Vis absorption spectrum of this compound is likely to exhibit solvatochromism, where the position of the absorption maxima shifts with changing solvent polarity. biointerfaceresearch.comresearchgate.net In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the absorption maximum. TD-DFT calculations combined with the PCM can be used to predict these solvatochromic shifts. researchgate.net A study on the solvent effects on the UV-visible absorption spectra of thiophene (B33073) dyes demonstrated that the absorption maximum shifted to longer wavelengths (bathochromic shift) with increasing solvent polarity. biointerfaceresearch.com

Comparative Computational Studies with Structural Analogues

Comparative computational studies of this compound with its structural analogues can provide valuable insights into the structure-property relationships and the electronic effects of the trifluoromethyl group. By systematically varying the substituent on the phenyl ring, one can elucidate the impact of electron-donating and electron-withdrawing groups on the geometry, electronic structure, and NLO properties of the molecule.

For instance, a comparative study of this compound with 4-phenylpyridine and 4-(4-methoxyphenyl)pyridine (B1348650) would be highly informative. 4-Phenylpyridine serves as the parent compound, while the methoxy (B1213986) group in 4-(4-methoxyphenyl)pyridine is an electron-donating group, in contrast to the electron-withdrawing trifluoromethyl group.

Computational investigations of phenyl and methoxy-phenyl substituted 1,4-dihydropyridine (B1200194) derivatives have demonstrated the influence of substituents on their structural and electronic properties. bohrium.comresearchgate.net DFT simulations revealed differences in the molecular electrostatic potential and frontier molecular orbitals between the phenyl and methoxy-phenyl substituted compounds. bohrium.comresearchgate.net Similarly, a computational study on fully substituted acenes showed that the nature of the substituent (phenyl, alkyl, or halogen) significantly affects the structural and electronic properties of the acene backbone. nih.gov

Table 5: Comparison of Substituent Effects on Aromatic Systems

| Substituent (X) on Phenyl Ring | Electronic Nature | Expected Effect on 4-(4-X-phenyl)pyridine |

|---|---|---|

| -H | Neutral | Baseline for comparison. |

| -CH₃ | Electron-donating | Increased electron density on the phenyl ring, potential decrease in HOMO-LUMO gap. |

| -OCH₃ | Strong electron-donating | Significant increase in electron density, likely red-shift in UV-Vis spectrum. |

Chemical Reactivity and Mechanistic Pathways of 4 4 Trifluoromethyl Phenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

The reactivity of 4-(4-(trifluoromethyl)phenyl)pyridine towards electrophilic and nucleophilic substitution is a direct consequence of the electronic properties of its constituent rings. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the attached trifluoromethylphenyl group. youtube.com Conversely, the phenyl ring is also strongly deactivated by the trifluoromethyl substituent.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the pyridine ring is generally disfavored and requires harsh reaction conditions. gcwgandhinagar.comwikipedia.org When it does occur, substitution is directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com In the case of this compound, the deactivating nature of both the pyridine nitrogen and the trifluoromethyl group makes electrophilic substitution on either ring exceedingly difficult. Any potential electrophilic attack on the pyridine ring would likely occur at the C-3 and C-5 positions. For the phenyl ring, the trifluoromethyl group is a meta-director, meaning electrophilic substitution would be directed to the positions meta to the CF3 group.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. wikipedia.org The presence of the strongly electron-withdrawing 4-(trifluoromethyl)phenyl group at the C-4 position further enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles at the C-2 and C-6 positions. Nucleophilic aromatic substitution on the phenyl ring is less likely due to the absence of a suitable leaving group in the parent molecule. However, if a leaving group were present on the phenyl ring, the trifluoromethyl group would activate the ring towards nucleophilic attack.

| Reaction Type | Predicted Reactivity on Pyridine Ring | Predicted Regioselectivity on Pyridine Ring | Predicted Reactivity on Phenyl Ring | Predicted Regioselectivity on Phenyl Ring |

| Electrophilic Substitution | Highly Deactivated | C-3, C-5 | Highly Deactivated | C-3', C-5' (meta to CF3) |

| Nucleophilic Substitution | Activated | C-2, C-6 | Deactivated (without leaving group) | N/A |

Oxidation and Reduction Pathways

Oxidation:

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. scripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The phenyl ring is generally resistant to oxidation under mild conditions. More aggressive oxidation could potentially lead to the degradation of the aromatic systems. The oxidation of phenylpyridine complexes can also occur at a metal center in organometallic compounds. researchgate.net

Reduction:

The reduction of this compound can proceed via several pathways. Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, although this often requires forcing conditions. The trifluoromethyl group can also undergo reduction. Photoredox catalysis has been shown to be effective for the hydrodefluorination of trifluoromethylarenes, converting the CF3 group to a CF2H group. acs.orgnewiridium.com This process often involves the formation of a radical anion intermediate. acs.org

| Transformation | Reagents/Conditions | Expected Product |

| N-Oxidation | m-CPBA, H2O2 | This compound N-oxide |

| Pyridine Ring Reduction | H2, Pd/C (high pressure/temp) | 4-(4-(Trifluoromethyl)phenyl)piperidine |

| Trifluoromethyl Group Reduction | Photoredox catalyst, H-atom donor | 4-(4-(Difluoromethyl)phenyl)pyridine |

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity and Electron Density

The trifluoromethyl (CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its influence on the reactivity of the pyridine ring in this compound is profound.

Inductive Effect: The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the phenyl ring and, consequently, from the pyridine ring through the C-C bond. This inductive effect significantly reduces the electron density of the pyridine ring.

Deactivation towards Electrophilic Attack: The reduced electron density makes the pyridine ring much less nucleophilic and therefore highly unreactive towards electrophiles. youtube.com

Activation towards Nucleophilic Attack: The electron-withdrawing nature of the trifluoromethylphenyl substituent enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles, especially at the positions ortho to the nitrogen (C-2 and C-6).

Computational studies on substituted pyridines have shown that electron-withdrawing substituents significantly alter the electron density distribution and electrostatic potential of the ring system. researchgate.net

Catalytic Activation Mechanisms

The pyridine nitrogen in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. bohrium.com A common mechanism involves the coordination of the pyridine nitrogen to a metal center, such as palladium(II), followed by cyclometalation to form a palladacycle intermediate. acs.org This intermediate then undergoes further reaction, such as oxidative addition, reductive elimination, or reaction with a coupling partner, to yield the functionalized product. This directed C-H activation typically occurs at the ortho-position of the phenyl ring. bohrium.comacs.org

A plausible catalytic cycle for the ortho-arylation of the phenyl ring would involve:

Coordination of the pyridine nitrogen to a Pd(II) catalyst.

C-H activation at the ortho-position of the phenyl ring to form a five-membered palladacycle.

Oxidative addition of an aryl halide to the Pd(II) center to form a Pd(IV) intermediate.

Reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

Protonation-Induced Reactivity Modulation in Halopyridine Systems

While this compound is not a halopyridine, the principles of protonation-induced reactivity are applicable. Protonation of the pyridine nitrogen atom would significantly increase the electron-withdrawing effect on the pyridine ring, making it substantially more electrophilic. wikipedia.orgresearchgate.net This would greatly enhance the ring's susceptibility to nucleophilic attack. For instance, in a protonated state, the barrier to nucleophilic aromatic substitution at the C-2 and C-6 positions would be significantly lowered.

| Species | Electronic Character of Pyridine Ring | Reactivity towards Nucleophiles |

| Neutral Pyridine | Electron-deficient | Moderately reactive |

| Protonated Pyridinium | Highly electron-deficient | Highly reactive |

Mechanistic Studies of Trifluoromethylation Processes (e.g., Polar Substitution vs. Single Electron Transfer)

The introduction of a trifluoromethyl group onto an aromatic ring can proceed through different mechanistic pathways, primarily categorized as polar substitution or single electron transfer (SET). wikipedia.org

Polar (Ionic) Substitution: This mechanism involves the attack of a nucleophilic arene on an electrophilic trifluoromethylating reagent (or vice versa). The reaction proceeds through charged intermediates.

Single Electron Transfer (SET): In an SET mechanism, an electron is transferred from a donor (which can be the substrate or a photocatalyst) to an acceptor (the trifluoromethylating reagent or the substrate), generating radical ions. numberanalytics.com These radical intermediates then react to form the product. The prevalence of an SET pathway is often dependent on the redox potentials of the reactants. nih.govresearchgate.net For instance, copper-mediated trifluoromethylation has been shown to proceed via an SET mechanism when the thermodynamic driving force for electron transfer is high. nih.govresearchgate.net Trifluoromethylation can also be initiated by the formation of a trifluoromethyl radical, which then adds to the aromatic ring. acs.org

The choice between a polar and a SET mechanism is often dictated by the specific reagents, catalysts, and reaction conditions employed. wikipedia.org

Derivatization and Functionalization Strategies of 4 4 Trifluoromethyl Phenyl Pyridine

Introduction of Amide and Heterocyclic Substituents onto Pyridine (B92270) Scaffolds

The introduction of amide and various heterocyclic groups onto pyridine-containing molecules is a common strategy to modulate their biological and physicochemical properties. These modifications can enhance binding affinity to biological targets, improve solubility, and introduce new functionalities.

Alkyl Amide and Oxadiazole Functionalization

The synthesis of alkyl amide derivatives often involves the reaction of an amine-functionalized pyridine with an appropriate acyl chloride or acid anhydride. For instance, trifluoromethylphenyl amines can be reacted with acyl chlorides or acid anhydrides in a solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding amides. The use of a base such as triethylamine (B128534) or sodium hydride can facilitate the reaction. researchgate.net This general approach can be adapted to pyridine scaffolds containing a trifluoromethylphenyl group to introduce a variety of alkyl and aryl amide functionalities.

The incorporation of oxadiazole rings, which are known to be important pharmacophores, represents another key functionalization strategy. A general method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of hydrazides. For example, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives have been synthesized by reacting hydrazide intermediates with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. nih.govacs.org Another approach involves the cyclodesulfurization of thiosemicarbazide (B42300) intermediates in the presence of a coupling reagent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com These synthetic routes could be applied to derivatives of 4-(4-(trifluoromethyl)phenyl)pyridine to generate novel compounds bearing an oxadiazole moiety. A plausible synthetic pathway could involve the conversion of a carboxylic acid derivative of the parent compound to the corresponding hydrazide, followed by cyclization to form the oxadiazole ring. acs.org

Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry due to its wide range of biological activities. mdpi.com The synthesis of these derivatives often involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.netnih.gov

A common synthetic route involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a catalyst, such as zirconium tetrachloride (ZrCl4). mdpi.com To incorporate the this compound moiety into a pyrazolo[3,4-b]pyridine structure, one could envision a synthetic strategy starting from this compound. This would first involve the synthesis of a suitable α,β-unsaturated ketone precursor bearing the this compound core. This precursor could then be reacted with a 5-aminopyrazole to construct the desired pyrazolo[3,4-b]pyridine derivative. The incorporation of a trifluoromethyl group is a known strategy in the synthesis of pyrazolo[3,4-b]pyridines to enhance their biological activity. researchgate.net

Synthesis of Multifunctional Polymeric Materials

The incorporation of this compound into polymer backbones is a promising strategy for developing advanced materials with enhanced thermal stability, solubility, and specific optical and dielectric properties.

Fluorinated Poly(ether imide)s and Polyimides Containing Pyridine Units

Fluorinated poly(ether imide)s (PEIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties. murraystate.eduspecialchem.com A novel aromatic diamine monomer, 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (FAPP), has been synthesized from 4-trifluoromethyl-benzaldehyde. researchgate.net This diamine has been used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether imide)s through a conventional two-step process involving polycondensation with various aromatic dianhydrides. researchgate.net

The resulting polyimides exhibit good solubility in aprotic amide solvents, high glass transition temperatures (Tg) ranging from 268 to 353 °C, and excellent thermal stability with 5% weight loss temperatures between 547 and 595 °C. researchgate.net These polymers form strong, flexible films with good mechanical properties, optical transparency, and low dielectric constants. researchgate.net

Similarly, fluorinated copoly(ether imide)s have been prepared by the thermal imidization of poly(amic acid)s derived from 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine (TFMPBPP) and other monomers. These copolymers are amorphous, soluble in polar solvents, and display excellent thermal and mechanical properties. tandfonline.com

| Monomer | Dianhydride | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) |

| FAPP | Various aromatic dianhydrides | 268-353 | 547-595 | 87.6-104.2 | 2.49-3.04 |

| TFMPBPP (in copolymer) | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 282-347 | 574-586 | 109.1-111.9 | 2.98-3.15 |

Preparation of Advanced Ligands for Metal Coordination

The this compound moiety serves as a valuable building block for the construction of sophisticated ligands for metal coordination, with applications in catalysis, materials science, and supramolecular chemistry.

Terpyridine Architectures with Trifluoromethylphenyl Substituents

Terpyridines are tridentate ligands that form stable complexes with a wide range of metal ions. The introduction of a trifluoromethylphenyl substituent at the 4'-position of the central pyridine ring of a terpyridine can significantly influence the electronic properties and steric hindrance of the resulting ligand and its metal complexes.

The synthesis of 4'-(4-trifluoromethylphenyl)-2,2':6',2''-terpyridine has been achieved through several methods. One common approach is a one-pot reaction of 2-acetylpyridine (B122185) with 4-(trifluoromethyl)benzaldehyde (B58038) in the presence of a base and an ammonia (B1221849) source. nih.gov Another synthetic route involves the palladium-catalyzed Suzuki cross-coupling reaction between a 4'-functionalized terpyridine (e.g., 4'-bromoterpyridine or 4'-triflateterpyridine) and a corresponding arylboronic acid. rsc.org A newer synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine involves the reflux of isomeric 3-amino-4,4,4-trifluoro-1-(2-pyridyl)but-2-en-1-one and 3-amino-1,1,1-trifluoro-4-(2-pyridyl)-but-3-en-2-one in acetic acid. researchgate.net

These synthetic strategies allow for the preparation of a variety of terpyridine ligands with tailored electronic and steric properties, paving the way for the development of novel metal complexes with specific catalytic or photophysical activities. researchgate.net

Bis(aldimino)pyridine Ligands for Metal Complexes

The derivatization of the this compound core structure to form bis(aldimino)pyridine ligands represents a strategic approach to creating sophisticated chelating agents for metal complexes. These ligands are of significant interest in coordination chemistry and catalysis due to their tunable steric and electronic properties. The synthesis of such ligands typically involves the introduction of reactive carbonyl groups at the 2 and 6 positions of the pyridine ring, followed by condensation with primary amines.

While direct experimental evidence for the derivatization of this compound to a bis(aldimino)pyridine ligand is not extensively documented in publicly available literature, a general and well-established synthetic methodology can be proposed. This strategy would first involve the functionalization of the this compound backbone to introduce aldehyde or ketone moieties at the 2,6-positions. The resulting diketone or dialdehyde (B1249045) can then undergo a condensation reaction with an appropriate aniline (B41778) derivative to yield the target bis(aldimino)pyridine ligand.

A plausible synthetic route, based on established methods for the synthesis of bis(imino)pyridine ligands, is outlined below:

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Oxidation/Functionalization | This compound | This compound-2,6-dicarbaldehyde or 2,6-diacetyl-4-(4-(trifluoromethyl)phenyl)pyridine | Introduction of carbonyl groups for subsequent condensation. |

| 2 | Condensation | This compound-2,6-dicarbaldehyde or 2,6-diacetyl-4-(4-(trifluoromethyl)phenyl)pyridine, and an aniline derivative | Bis(aldimino)pyridine or bis(ketimino)pyridine ligand | Formation of the final tridentate ligand. |

The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complexes, can be finely tuned by varying the substituents on the aniline fragment. The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring of the this compound backbone would significantly influence the electronic environment of the metal center in the resulting complex.

Modification for Targeted Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The this compound scaffold is a key structural motif in the development of modern agrochemicals. nih.gov Modification and functionalization of this core structure have led to the synthesis of commercially significant insecticides and herbicides. nih.gov The strategies employed often involve building the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group or modifying a pre-existing trifluoromethylpyridine derivative. nih.gov

A prominent example is the insecticide Flonicamid . jst.go.jpgoogle.comresearchgate.net Flonicamid is a selective insecticide that is effective against a wide range of sucking insects. researchgate.net Its synthesis utilizes 4-(trifluoromethyl)nicotinic acid as a key intermediate. jst.go.jpgoogle.comresearchgate.net The modification strategy involves the conversion of the carboxylic acid group into an amide, demonstrating a targeted functionalization for biological activity.

The synthesis of Flonicamid from 4-(trifluoromethyl)nicotinic acid can be summarized as follows:

| Step | Reaction | Key Reactants | Key Product |

| 1 | Acyl Chlorination | 4-(trifluoromethyl)nicotinic acid, Thionyl chloride | 4-(trifluoromethyl)nicotinoyl chloride |

| 2 | Amidation | 4-(trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | Flonicamid |

This synthetic route highlights a key derivatization strategy where a functional group on the pyridine ring is modified to introduce a desired side chain, ultimately leading to a molecule with potent insecticidal properties. jst.go.jpgoogle.com

Another significant agrochemical derived from a 4-(trifluoromethyl)pyridine (B1295354) core is the herbicide Pyroxsulam . nih.govnih.gov This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme in plants. researchgate.net The synthesis of Pyroxsulam involves the preparation of a functionalized pyridine intermediate, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride . researchgate.netgoogle.com

Advanced Applications of 4 4 Trifluoromethyl Phenyl Pyridine in Specialized Chemical Research

Coordination Chemistry and Metal Complexation

The nitrogen atom in the pyridine (B92270) ring of 4-(4-(trifluoromethyl)phenyl)pyridine serves as an excellent coordination site for a variety of transition metals. wikipedia.org This property has been extensively utilized in the development of new metal complexes with tailored catalytic and photophysical properties.

Ligand Design for Transition Metal Catalysis

The electronic properties of this compound make it an attractive ligand for transition metal catalysis. The electron-withdrawing trifluoromethyl group can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. nih.gov While direct catalytic applications of this compound complexes are a developing area, the principles of ligand design are well-established. For instance, in related systems, the introduction of fluorine-containing groups has been shown to be a key factor in optimizing the performance of transition metal catalysts. nih.gov The steric and electronic characteristics of pyridine-type ligands are crucial in defining the reactivity of the metal complexes they form. chiba-u.jp

Research in the broader field of transition metal catalysis has demonstrated the importance of ligand architecture in achieving high efficiency and selectivity. For example, novel PNP-pincer ligands have been developed to create transition metal complexes that catalyze photoreactions under visible light. chiba-u.jp The design of such ligands often involves a deep understanding of the electronic interplay between the metal and the ligand, a principle that applies to complexes of this compound.

Assembly of Coordination Polymers and Networks

This compound can act as a monodentate or, more interestingly, as a bridging ligand in the construction of coordination polymers and networks. These materials are formed by the self-assembly of metal ions and organic ligands, creating extended structures with potential applications in gas storage, separation, and catalysis.

The divergent nature of related terpyridine ligands, which are larger analogues of pyridine-based ligands, showcases how such building blocks can lead to the formation of one-, two-, or three-dimensional networks. nih.govsemanticscholar.org The final architecture of these coordination polymers is influenced by factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions. rsc.orgrsc.org For instance, the combination of Co(NCS)₂ with substituted terpyridines has been shown to form coordination networks. semanticscholar.org While specific examples solely using this compound are emerging, the principles of using functionalized pyridine ligands to build complex coordination networks are well-documented. nih.govresearchgate.net

Photophysical Properties of Metal Complexes for Organic Light-Emitting Diodes (OLEDs)

Metal complexes containing this compound and its derivatives have shown significant promise as emitters in organic light-emitting diodes (OLEDs). The photophysical properties of these complexes, such as their emission color, quantum yield, and excited-state lifetime, can be tuned by modifying the ligand structure and the metal center. cam.ac.ukrsc.org

Platinum(II) complexes incorporating ligands such as 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline have been investigated as emitters in OLEDs, achieving high luminous and power efficiencies. researchgate.netrsc.org These complexes exhibit emission colors ranging from blue-green to yellow-green. researchgate.netrsc.org The trifluoromethyl group plays a crucial role in influencing the electronic properties of the complex, which in turn affects its emission characteristics. researchgate.net The study of various metal complexes, including those with copper(I) and iridium(III), has revealed that the excited states can have significant intraligand charge-transfer character, which is beneficial for achieving efficient thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. semanticscholar.org

| Metal Complex Type | Application | Key Photophysical Property | Reference |

| Platinum(II) complexes | OLED Emitters | High luminous and power efficiency | researchgate.netrsc.org |

| Copper(I) complexes | OLED Emitters | Thermally Activated Delayed Fluorescence (TADF) | semanticscholar.org |

| Iridium(III) complexes | OLED Emitters | Tunable emission properties | rsc.org |

Supramolecular Chemistry and Noncovalent Interactions

Beyond its role in coordination chemistry, this compound is an important molecule in the field of supramolecular chemistry, where noncovalent interactions are used to build large, organized structures.

Host-Guest Recognition Phenomena

The aromatic rings and the trifluoromethyl group of this compound can participate in various noncovalent interactions, such as π-π stacking and CH-π interactions, which are fundamental to host-guest recognition. ias.ac.inresearchgate.net In host-guest chemistry, a larger "host" molecule can selectively bind a smaller "guest" molecule. The design of host molecules with specific recognition properties is a major goal in supramolecular chemistry. uni-mainz.de

Halogen Bonding Interactions in Supramolecular Assemblies

The fluorine atoms of the trifluoromethyl group in this compound can participate in halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base. nih.govresearchgate.net Halogen bonding has emerged as a powerful tool for directing the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures. acs.orgnih.gov

Studies on related fluorinated compounds have shown that F···F and F···N interactions can play a significant role in crystal packing. researchgate.netnih.gov The strength and directionality of halogen bonds make them highly effective in crystal engineering. mdpi.com For example, the co-crystallization of diiodotetrafluorobenzene with pyridine-containing molecules has been shown to result in the formation of one- and two-dimensional supramolecular networks driven by C-I···N halogen bonds. nih.gov The introduction of fluorine atoms can promote the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.net The ability of the trifluoromethyl group to engage in these interactions makes this compound a valuable component for the rational design of new supramolecular materials.

| Interaction Type | Role in Supramolecular Assembly | Key Feature | Reference |

| Halogen Bonding (C-I···N) | Directs self-assembly of pyridine derivatives | Forms one- and two-dimensional networks | nih.gov |

| Halogen Bonding (F···N/F···F) | Influences crystal packing | Formation of predictable supramolecular synthons | researchgate.netnih.gov |

| Halogen and Chalcogen Bonding | Promotes supramolecular dimerization | Potent tool in crystal engineering | mdpi.com |

Supramolecular Template-Assisted Catalytic Processes